3-(Aminomethyl)-5-bromoaniline
Description
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-(aminomethyl)-5-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |
InChI Key |
XNMXDYJDFWSWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)CN |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 Aminomethyl 5 Bromoaniline
Retrosynthetic Analysis of 3-(Aminomethyl)-5-bromoaniline Structural Features
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic pathway. For 3-(aminomethyl)-5-bromoaniline, several logical disconnections can be considered.
C-N Bond Disconnection: The most apparent disconnections involve the carbon-nitrogen bonds.
Disconnecting the benzylic C-N bond of the aminomethyl group suggests a precursor like 3-amino-5-bromobenzyl halide or, more practically, a 3-amino-5-bromobenzaldehyde. The aldehyde could then be converted to the aminomethyl group via reductive amination.
Disconnecting the aryl C-N bond of the aniline (B41778) points to a precursor such as 3-(aminomethyl)-5-bromohalobenzene, which could undergo amination.
C-Br Bond Disconnection: This disconnection suggests a precursor like 3-(aminomethyl)aniline. The challenge then becomes the regioselective bromination of this precursor. The activating, ortho-, para-directing nature of both the amino and aminomethyl groups would need to be carefully managed, likely through the use of protecting groups, to achieve the desired 5-bromo isomer.
Functional Group Interconversion (FGI): A powerful retrosynthetic strategy involves converting one functional group into another.
The aniline group can be traced back to a nitro group (-NO2). A 3-(aminomethyl)-5-bromonitrobenzene precursor would be a key intermediate, as the nitro group is a meta-director, which can simplify the synthesis of the 1,3,5-substitution pattern. libretexts.orglibretexts.org
The aminomethyl group can be derived from a nitrile (-CN) or an amide (-CONH2) group via reduction. This points to precursors like 3-amino-5-bromobenzonitrile or 3-amino-5-bromobenzamide.
These disconnections lead to several potential starting materials, such as 3-bromoaniline, 3,5-dibromonitrobenzene, or 3-nitrotoluene, guiding the design of the synthetic routes discussed below.
Classical and Established Synthetic Routes to 3-(Aminomethyl)-5-bromoaniline
Classical synthetic organic chemistry offers several reliable, albeit sometimes lengthy, pathways to construct molecules like 3-(aminomethyl)-5-bromoaniline.
Reductive amination is a highly effective method for forming amines from carbonyl compounds. wikipedia.org This strategy is one of the most common ways to synthesize amines and is widely used due to its efficiency. masterorganicchemistry.com In a potential synthesis of the target molecule, this approach would typically begin with a suitably substituted benzaldehyde.
The synthetic sequence would be:
Starting Material: 3-Amino-5-bromobenzaldehyde.
Imine Formation: The aldehyde reacts with a source of ammonia (B1221849) (such as ammonium (B1175870) chloride or a solution of ammonia in an alcohol) to form an intermediate imine.
Reduction: The imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this step, with the choice often depending on the presence of other functional groups in the molecule.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over palladium, platinum, or nickel is also a viable, greener alternative. wikipedia.orgyoutube.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com
| Reducing Agent | Typical Conditions | Key Advantages/Disadvantages |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), room temperature | Inexpensive and common, but can also reduce the starting aldehyde. Often requires a stepwise procedure. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH (e.g., with AcOH) | Selectively reduces the imine over the carbonyl. masterorganicchemistry.com Generates toxic cyanide waste. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) or THF, room temperature | Mild, selective, and does not require strict pH control. A good alternative to NaBH₃CN. organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol or Methanol, H₂ atmosphere (from balloon to high pressure) | "Green" method with water as the only byproduct. May reduce other functional groups (e.g., nitro groups). youtube.com |
This strategy involves introducing the bromine atom at a specific position by leveraging the directing effects of functional groups already present on the aromatic ring. A common approach is to use a nitro group as a meta-director to establish the correct substitution pattern before it is converted to the aniline. libretexts.orglibretexts.org
A plausible synthetic route could be:
Nitration: Start with a precursor like 3-(cyanomethyl)nitrobenzene or 3-(protected-aminomethyl)nitrobenzene.
Bromination: Perform an electrophilic aromatic substitution using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br2) with a Lewis acid catalyst. The strongly deactivating and meta-directing nitro group will direct the incoming bromine to the 5-position.
Reduction/Deprotection: The final step involves the reduction of the nitro group to an amine, typically using reagents like tin(II) chloride (SnCl2) in HCl, iron (Fe) in acetic acid, or catalytic hydrogenation (H2/Pd/C). mdpi.com If a protecting group was used for the aminomethyl moiety, it would be removed in this or a subsequent step. This multi-step process, involving nitration, selective bromination, and reduction of a nitro group, is a well-established method for preparing functionalized anilines. mdpi.comnih.gov
Multi-step syntheses are common for highly substituted aromatic compounds. researchgate.net A convergent approach, where different fragments of the molecule are prepared separately before being combined, can be more efficient than a linear synthesis.
For 3-(aminomethyl)-5-bromoaniline, a convergent strategy might involve starting with a doubly functionalized precursor like 3,5-dibromonitrobenzene.
Selective Functionalization: One of the bromine atoms can be selectively converted into the aminomethyl precursor. For example, a nucleophilic substitution with cyanide (e.g., CuCN) would yield 3-bromo-5-nitrobenzonitrile.
Reduction Steps: The resulting intermediate has two functional groups that need to be reduced. The nitrile can be reduced to the aminomethyl group using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The nitro group can be subsequently or concurrently reduced to the aniline group. The order and choice of reducing agents are critical to avoid side reactions. For instance, reducing the nitro group first with Fe/HCl would yield 3-amino-5-bromobenzonitrile, which could then have its nitrile group reduced.
This approach allows for the controlled, stepwise introduction of the required functionalities onto the aromatic core.
Modern Catalytic Approaches in 3-(Aminomethyl)-5-bromoaniline Synthesis
Modern synthetic chemistry increasingly relies on transition metal catalysis to form bonds more efficiently and selectively than classical methods. Palladium-catalyzed reactions are particularly powerful for constructing C-N and C-C bonds.
The carbon-bromine bond in an aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new bonds at that specific position.
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation. It could be used to construct the aniline moiety. A potential route would start with 3-bromo-5-(aminomethyl)bromobenzene (or a protected version). This dibrominated precursor could undergo a selective, palladium-catalyzed amination with an ammonia surrogate or an ammonia source to install the aniline group. organic-chemistry.orgnih.govsemanticscholar.org The success of this reaction often depends on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand. mit.educmu.edu
Synthesis of the Aminomethyl Group: Alternatively, palladium catalysis could be used to install the aminomethyl group or its precursor. Starting with 3-bromo-5-nitroaniline, a Sonogashira coupling with a protected acetylene (B1199291) followed by reduction, or a Suzuki coupling with a suitable organoboron reagent, could form the benzylic carbon. A more direct, though challenging, approach could be the palladium-catalyzed carbonylative arylation of azaarylmethylamines with aryl bromides to build the C-C bond adjacent to the nitrogen. rsc.org
These catalytic methods offer the potential for shorter, more convergent synthetic routes, often with higher yields and functional group tolerance compared to classical methods.
| Palladium Precursor | Common Ligand(s) | Typical Application |
|---|---|---|
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Highly active catalyst for Buchwald-Hartwig amination and Suzuki couplings. mit.edu |
| Pd(OAc)₂ (Palladium(II) Acetate) | BINAP, DPEphos, Buchwald Ligands | Versatile precursor that is reduced in situ to Pd(0). Widely used in amination and Heck reactions. mit.edu |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | - (Ligand is part of the complex) | Commonly used in Sonogashira and Suzuki couplings. |
| PEPPSI-type Complexes | N-Heterocyclic Carbenes (NHCs) | Highly stable and active catalysts, particularly for Suzuki-Miyaura cross-coupling of aryl bromides. |
Chemo- and Regioselective Functionalization of the Aromatic Ring
The chemo- and regioselectivity of reactions are paramount in the synthesis of complex aromatic compounds like 3-(Aminomethyl)-5-bromoaniline. The substitution pattern, where the amino, aminomethyl, and bromo groups are in a meta-relationship to each other, dictates the synthetic strategy. A common approach involves introducing substituents in a specific order to exploit their electronic directing effects. libretexts.org
A plausible synthetic pathway could begin with a starting material that facilitates the desired 1,3,5-substitution pattern. For instance, the synthesis of a related compound, m-bromoaniline, involves a sequence of nitration, bromination, and reduction. libretexts.org To achieve the meta-substitution pattern, nitration is typically performed first, as the nitro group is a meta-director for subsequent electrophilic aromatic substitution, such as bromination. libretexts.org The final step would be the reduction of the nitro group to an amine. libretexts.org
For 3-(Aminomethyl)-5-bromoaniline, a similar strategy could be envisioned starting from a precursor like 3,5-dinitrotoluene. The synthetic challenge lies in the selective functionalization of three distinct positions. Key transformations would include:
Selective Reduction: One nitro group could be selectively reduced to an amine, which would then direct subsequent reactions.
Diazotization-Bromination (Sandmeyer Reaction): The newly formed amino group can be converted into a diazonium salt and subsequently replaced by a bromine atom. This is a classic method for the regioselective introduction of halogens onto an aromatic ring. patsnap.com
Functionalization of the Methyl Group: The benzylic methyl group can be converted to an aminomethyl group. This often proceeds via a free-radical bromination to form a benzyl (B1604629) bromide, followed by nucleophilic substitution with an amine source.
Final Reduction: The remaining nitro group would be reduced to the primary aniline.
The development of new catalytic processes, such as those involving C-H activation, offers advanced tools for regioselective functionalization, potentially allowing for more direct and efficient synthetic routes by avoiding the need for pre-functionalized precursors. mdpi.com The choice of catalyst and reaction conditions is critical to control which C-H bond is functionalized, thereby ensuring high regioselectivity. mdpi.com
| Reaction Type | Reagents/Catalyst | Purpose in Synthesis | Selectivity Principle |
| Electrophilic Nitration | HNO₃/H₂SO₄ | Introduces a meta-directing nitro group. | The nitro group deactivates the ring and directs incoming electrophiles to the meta position. |
| Sandmeyer Reaction | 1. NaNO₂, HBr 2. CuBr | Converts an amino group to a bromo group at a specific position. | The position of the bromine is determined by the initial position of the amine. |
| Nucleophilic Substitution | NH₃ or equivalent | Converts a benzyl halide to a benzylamine. | Reaction occurs at the electrophilic benzylic carbon. |
| Catalytic Hydrogenation | H₂, Pd/C | Reduces nitro groups to amines. | High chemoselectivity for the nitro group without affecting the aromatic ring or C-Br bond. |
Green Chemistry Principles and Sustainable Synthesis of 3-(Aminomethyl)-5-bromoaniline
Applying green chemistry principles to the synthesis of 3-(Aminomethyl)-5-bromoaniline is essential for minimizing environmental impact and improving process safety. This involves considering the choice of solvents, maximizing atom economy, and optimizing reaction efficiency.
A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Research into related syntheses demonstrates the feasibility of these approaches. For example, the Kabachnik-Fields reaction, used to synthesize α-aminophosphonates from precursors like m-bromoaniline, has been successfully performed under solvent-free conditions. researchgate.net This method not only reduces environmental impact but also simplifies the work-up procedure. researchgate.net
In other cases, hazardous solvents can be replaced with more environmentally benign alternatives. A multi-step synthesis of a functionalized bromoaniline derivative utilized a mixture of ethanol and water for a key reduction step involving zinc and ammonium chloride. mdpi.comresearchgate.net Water and ethanol are preferable to chlorinated solvents or polar aprotic solvents like DMF, which have significant environmental and health concerns.
| Solvent Type | Examples | Advantages | Potential Application |
| Traditional Solvents | Dichloromethane, Dimethylformamide (DMF) | High solvency for a wide range of reagents. | Halogenation, Nitration |
| Benign Alternatives | Water, Ethanol, 2-Methyl-THF | Lower toxicity, biodegradable, reduced environmental impact. mdpi.comdoi.org | Reduction steps, Crystallization |
| Solvent-Free | Solid-state or neat reaction | Eliminates solvent waste, can lead to faster reactions and easier purification. researchgate.net | Condensation reactions |
Atom economy is a core concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. primescholars.comekb.eg Reactions with poor atom economy generate significant waste. primescholars.com
Addition Reactions: These reactions, such as catalytic hydrogenation for the reduction of a nitro group (Ar-NO₂ + 2 H₂ → Ar-NH₂ + 2 H₂O), are highly atom-economical. In an ideal hydrogenation, the only byproduct is water.
Substitution and Elimination Reactions: These are often less atom-economical. For example, the Sandmeyer reaction to introduce bromine from an aniline precursor (Ar-NH₂ → Ar-N₂⁺ → Ar-Br) generates stoichiometric amounts of salt byproducts.
Stoichiometric Reagents: The use of stoichiometric reducing agents, such as zinc metal for nitro group reduction, results in poor atom economy as the metal is converted into a waste byproduct (e.g., zinc oxide). mdpi.comprimescholars.com
Optimizing reaction efficiency involves selecting reaction pathways that maximize the incorporation of starting material atoms into the product. For instance, hydroamination, the direct addition of an N-H bond across a double bond, is a highly atom-economic method for forming amines. nih.govresearchgate.net While not directly applicable to the aromatic core, such strategies could be considered for the synthesis of the aminomethyl side chain from an appropriate precursor.
| Transformation Step | High Atom Economy Method | Low Atom Economy Method | Analysis |
| Nitro Group Reduction | Catalytic Hydrogenation (H₂) | Stoichiometric Metal Reduction (e.g., Zn, Fe, SnCl₂) | Catalytic hydrogenation is superior as the hydrogen atoms are incorporated, with water as the only byproduct. Metal reductants generate stoichiometric metallic salt waste. mdpi.comprimescholars.com |
| Amine Synthesis | Hydroamination of an alkene precursor | Gabriel Synthesis | The Gabriel synthesis has notoriously low atom economy, as it generates a stoichiometric amount of phthalic acid derivatives as waste. primescholars.com |
Process Chemistry Considerations and Scalability of 3-(Aminomethyl)-5-bromoaniline Synthesis
Translating a laboratory synthesis of 3-(Aminomethyl)-5-bromoaniline to an industrial scale requires careful consideration of process chemistry principles, including safety, cost, efficiency, and robustness. nuph.edu.ua
Key Scalability Considerations:
Reagent Selection and Cost: Reagents must be readily available in bulk and cost-effective. The use of expensive catalysts or complex ligands, while effective at the lab scale, may not be economically viable for large-scale production.
Reaction Conditions: Extreme temperatures or pressures increase equipment costs and safety risks. Reactions that proceed under mild conditions are preferred. For example, diazotization reactions are often exothermic and require strict temperature control (typically -10 to 0 °C) to prevent hazardous decomposition of the diazonium salt, which is a significant challenge on a large scale. patsnap.com
Catalyst Choice: For catalytic steps, such as hydrogenation, heterogeneous catalysts (e.g., Pd/C) are highly favored in industrial processes. They can be easily removed from the reaction mixture by filtration, which simplifies purification and allows for catalyst recycling, reducing costs and waste.
Purification Methods: Laboratory-scale purification often relies on column chromatography, which is impractical and expensive for large quantities. mdpi.com Scalable processes must rely on more robust methods like crystallization, distillation, or extraction. Therefore, the final product and key intermediates should ideally be crystalline solids.
Process Safety: The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated. The generation of gaseous byproducts also needs to be managed safely on a large scale.
| Process Parameter | Lab-Scale Approach | Industrial-Scale Consideration | Rationale |
| Purification | Column Chromatography mdpi.com | Crystallization / Distillation | Chromatography is not cost-effective or efficient for multi-kilogram production. |
| Catalyst | Homogeneous or Heterogeneous | Heterogeneous (e.g., Pd/C) | Ease of separation, recovery, and reuse is critical for process economics. |
| Temperature Control | Ice bath, heating mantle | Jacketed reactors with automated cooling/heating systems | Precise and reliable temperature control is essential for safety and reproducibility, especially for hazardous reactions like diazotization. patsnap.com |
| Work-up | Liquid-liquid extraction with separatory funnel | Centrifugation, filtration, multi-stage extraction | Equipment must be suitable for handling large volumes and ensuring efficient phase separation and solid handling. |
High Resolution Structural Elucidation and Conformational Analysis of 3 Aminomethyl 5 Bromoaniline
Advanced Spectroscopic Characterization Techniques
The characterization of 3-(Aminomethyl)-5-bromoaniline relies on a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational and electronic spectroscopies. Each method offers unique insights into the molecule's structure.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-field NMR provides superior signal dispersion, enabling detailed analysis. libretexts.org The chemical shifts (δ) in NMR are influenced by the electronic environment of each nucleus, with factors like electronegativity, hybridization, and magnetic anisotropy causing shifts in resonance frequency. pressbooks.publibretexts.org
One-dimensional NMR spectra provide fundamental information about the chemical environment and number of unique protons, carbons, and nitrogen atoms in the molecule.
¹H NMR: The proton NMR spectrum confirms the presence of all nine protons in distinct chemical environments. The aromatic region displays signals for the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants are indicative of their 1,3,5-substitution pattern. The aminomethyl group (-CH₂NH₂) appears as a singlet, while the protons of the two amino groups (aromatic -NH₂ and aliphatic -CH₂NH₂) are typically observed as broad singles that can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals, corresponding to each carbon atom in the molecule. The positions of these signals are characteristic of their bonding and hybridization state (sp² for aromatic carbons, sp³ for the methylene (B1212753) carbon). pressbooks.pub The carbon attached to the bromine atom is shielded, while the carbons bonded to nitrogen are deshielded and appear further downfield. pressbooks.publibretexts.org
¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two different nitrogen environments: the sp²-hybridized aromatic amine and the sp³-hybridized aliphatic amine. The chemical shifts would confirm the presence of these two distinct nitrogen atoms.
Table 1: Predicted ¹H NMR Spectral Data for 3-(Aminomethyl)-5-bromoaniline (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | t (J ≈ 1.5 Hz) | 1H | H-4 |
| ~6.80 | t (J ≈ 1.5 Hz) | 1H | H-6 |
| ~6.72 | t (J ≈ 1.5 Hz) | 1H | H-2 |
| ~5.40 | s (broad) | 2H | Ar-NH₂ |
| ~3.70 | s | 2H | -CH₂ -NH₂ |
| ~1.85 | s (broad) | 2H | -CH₂-NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for 3-(Aminomethyl)-5-bromoaniline (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C3-NH₂ |
| ~144.0 | C1-CH₂NH₂ |
| ~122.5 | C5-Br |
| ~118.0 | C6 |
| ~116.5 | C4 |
| ~114.0 | C2 |
| ~45.0 | C H₂-NH₂ |
Two-dimensional NMR experiments are crucial for assembling the full molecular structure by revealing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this molecule, it would primarily confirm the meta-coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). It is instrumental in piecing together the molecular fragments. For instance, correlations would be seen from the methylene protons (-CH₂) to the C1, C2, and C6 carbons of the aromatic ring, confirming the position of the aminomethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for conformational analysis and for confirming spatial relationships, such as the proximity of the methylene protons to the H-2 and H-6 protons on the ring.
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. core.ac.uk For 3-(Aminomethyl)-5-bromoaniline (C₇H₉BrN₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 201.0106 Da. Experimental measurement of a mass very close to this value would confirm the molecular formula.
The fragmentation pattern observed in the mass spectrum gives further structural evidence. Key fragmentation pathways would include:
Benzylic cleavage: Loss of the •NH₂ radical from the aminomethyl group to form a stable benzylic cation, which is a common and often dominant fragmentation pathway for such compounds.
Loss of the entire aminomethyl group: Cleavage of the C-C bond between the ring and the methylene group.
IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum of 3-(Aminomethyl)-5-bromoaniline would show characteristic absorption bands confirming its key functional groups. The two N-H bonds of the primary aromatic amine give rise to a distinctive pair of bands in the 3300-3500 cm⁻¹ region. The aliphatic amine N-H stretching also appears in this area. C-H stretching from the aromatic ring and the CH₂ group are observed just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring appear in the 1550-1600 cm⁻¹ region. A strong band corresponding to the C-Br stretch would be found in the fingerprint region at a lower wavenumber (typically 500-650 cm⁻¹). nist.gov
Table 3: Characteristic IR and Raman Vibrational Frequencies for 3-(Aminomethyl)-5-bromoaniline
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |
| 3500 - 3300 | N-H | Symmetric & Asymmetric Stretching |
| 3100 - 3000 | C-H | Aromatic Stretching |
| 2950 - 2850 | C-H | Aliphatic (CH₂) Stretching |
| 1620 - 1580 | C=C | Aromatic Ring Stretching |
| ~1600 | N-H | Scissoring |
| ~1450 | C-H | Methylene (CH₂) Bending |
| 650 - 500 | C-Br | Stretching |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the chromophore, which in this case is the substituted benzene ring. uu.nl The aniline (B41778) structure itself is a strong chromophore. The presence of the amino group (an auxochrome) causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. nist.gov The bromine atom and the aminomethyl group further modify the electronic properties and thus the absorption spectrum. The spectrum is expected to show two primary absorption bands characteristic of substituted anilines.
Table 4: Predicted UV-Vis Absorption Maxima for 3-(Aminomethyl)-5-bromoaniline in Ethanol (B145695)
| λₘₐₓ (nm) | Transition |
| ~240 - 250 | π → π |
| ~290 - 300 | π → π |
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
X-ray Crystallography for Solid-State Structure Determination
The foundation of successful X-ray crystallographic analysis is the growth of high-quality single crystals. For organic compounds like 3-(Aminomethyl)-5-bromoaniline, several methodologies can be employed to achieve crystals suitable for diffraction experiments. The choice of method often depends on the compound's solubility and stability.
Common techniques for growing single crystals include:
Slow Evaporation: A solution of the compound is allowed to evaporate slowly at room temperature, gradually increasing the concentration until supersaturation is reached and crystals form. researchgate.net
Solvent Diffusion: A solution of the compound is layered with a "non-solvent" in which the compound is insoluble. Slow diffusion of the non-solvent into the solution reduces the compound's solubility, leading to crystallization at the interface. researchgate.net
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile non-solvent. The vapor from the non-solvent slowly diffuses into the solution, inducing crystallization. researchgate.net
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
The selection of an appropriate solvent or solvent system is crucial and is often determined through solubility characterization in various solvents like methanol, ethanol, chloroform, and dimethylformamide (DMF). researchgate.net For complex molecules, obtaining single crystals of sufficient size and quality for X-ray diffraction can be a meticulous process requiring the screening of multiple conditions. researchgate.net
Table 1: Crystal Growth Parameters for Organic Compounds
| Parameter | Description | Relevance to 3-(Aminomethyl)-5-bromoaniline |
| Solvent | The liquid in which the compound is dissolved. | The polarity of the solvent must be matched with that of the molecule, considering the amino and bromo groups. |
| Temperature | Affects solubility and evaporation rate. | Slower temperature changes generally lead to better quality crystals. |
| Concentration | The amount of compound dissolved in the solvent. | Must be carefully controlled to achieve supersaturation without rapid precipitation. |
| Purity | Purity of the compound is critical. | Impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting diffraction quality. |
Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a focused X-ray beam. nih.gov The diffraction pattern, consisting of a series of spots of varying intensities, is collected on a detector. nih.gov The positions and intensities of these diffracted beams contain the information about the crystal's unit cell dimensions and the arrangement of atoms within the unit cell. nih.gov
The process of structure determination involves the following key steps:
Data Collection: Measuring the intensities of a large number of reflections at different crystal orientations. unimi.it
Data Reduction: Correcting the raw data for experimental factors.
Structure Solution: Determining the initial positions of the atoms in the unit cell, often using direct methods or Patterson functions.
Structure Refinement: Optimizing the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data. mdpi.com
The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the experimental and calculated structure factors. ijcrt.org
Table 2: Key Parameters in Single-Crystal X-ray Diffraction
| Parameter | Definition | Typical Values for a Good Structure |
| Space Group | Describes the symmetry of the crystal lattice. | One of 230 possible space groups. nih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | Measured in Ångstroms (Å) and degrees (°). |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Typically < 0.05 for small molecules. |
| Goodness-of-fit (GooF) | Should be close to 1 for a good refinement. | A value around 1 indicates a good model. |
The analysis of these interactions provides insight into the forces that govern the self-assembly of the molecules in the solid state. Understanding the supramolecular structure is crucial for predicting and controlling the physical properties of the crystalline material. mdpi.com
Gas-Phase Conformational Analysis and Molecular Beam Studies
While X-ray crystallography provides a static picture of the molecule in the solid state, gas-phase studies offer insights into the intrinsic conformational preferences of an isolated molecule, free from packing forces. Techniques such as gas electron diffraction and microwave spectroscopy, often coupled with molecular beam methods, can be used to determine the geometry of the most stable conformers in the gas phase.
For 3-(Aminomethyl)-5-bromoaniline, key conformational questions would revolve around the orientation of the aminomethyl group relative to the aniline ring and the planarity of the molecule. Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are typically used in conjunction with experimental data to identify and characterize the different conformers and to estimate their relative energies.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to derivatives)
The parent molecule, 3-(Aminomethyl)-5-bromoaniline, is not chiral. However, if chiral derivatives were to be synthesized, for instance by introducing a chiral center in a substituent, chiroptical spectroscopy would be an essential tool for their characterization. Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are sensitive to the stereochemistry of a molecule.
These methods measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer. By comparing experimental CD or VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral derivative can be determined. researchgate.net Furthermore, the intensity of the chiroptical signal is proportional to the enantiomeric excess, making it a valuable technique for assessing enantiomeric purity.
Theoretical and Computational Investigations of 3 Aminomethyl 5 Bromoaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including the distribution of charge and the location of reactive sites. For 3-(Aminomethyl)-5-bromoaniline, the presence of two electron-donating amino groups (the primary aniline (B41778) amine and the aminomethyl group) and an electron-withdrawing bromine atom creates a complex electronic environment.
DFT calculations, such as those performed with the B3LYP functional, can be used to compute the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. nih.gov In 3-(Aminomethyl)-5-bromoaniline, the MEP would likely show negative potential around the two nitrogen atoms, identifying them as key sites for interactions like hydrogen bonding. nih.gov The analysis of global reactivity descriptors, derived from DFT, provides quantitative measures of the molecule's reactivity.
Table 1: Illustrative Global Reactivity Descriptors (Calculated via DFT) Note: These values are illustrative for a substituted aniline and not specific experimental values for 3-(Aminomethyl)-5-bromoaniline.
| Parameter | Symbol | Significance | Illustrative Value Range |
| Chemical Hardness | η | Measures resistance to change in electron distribution. | 0.04 eV |
| Chemical Potential | µ | Describes the escaping tendency of electrons. | -0.22 eV |
| Electrophilicity Index | ω | Quantifies the ability to accept electrons. | 0.58 eV |
| Chemical Softness | S | The reciprocal of hardness, indicates high reactivity. | 11.55 eV⁻¹ |
Data adapted from a study on a substituted Schiff base to illustrate typical DFT-derived parameters. nih.gov
Ab initio (from first principles) quantum chemistry methods are used to determine a molecule's most stable three-dimensional structure without reliance on experimental data. scispace.com By performing a geometry optimization, these methods find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. uq.edu.au For aniline and its derivatives, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, often with basis sets like 6-31G* or 6-31+G(d,p), are employed. scispace.comderpharmachemica.com
The optimization of 3-(Aminomethyl)-5-bromoaniline would define key geometric parameters. Of particular interest are the pyramidalization of the amino group (the extent to which the nitrogen atom is out of the plane of the benzene (B151609) ring) and the rotational barrier of the aminomethyl side chain. scispace.commdpi.com Studies on similar substituted anilines show that both electron-donating and electron-withdrawing substituents influence the bond lengths and angles of the aromatic ring. derpharmachemica.com
Table 2: Representative Optimized Geometric Parameters for a Substituted Bromoaniline Note: This table presents typical bond lengths and angles based on calculations for similar molecules, such as 2-bromo-4,6-dinitro aniline, to illustrate the output of a geometric optimization. derpharmachemica.com It does not represent specific experimental data for 3-(Aminomethyl)-5-bromoaniline.
| Parameter | Bond/Angle | Method | Illustrative Calculated Value |
| Bond Length | C-C (aromatic) | HF/6-31+G(d,p) | 1.36 - 1.42 Å |
| Bond Length | C-Br | HF/6-31+G(d,p) | ~1.88 Å |
| Bond Length | C-NH₂ (aniline) | HF/6-31+G(d,p) | ~1.39 Å |
| Bond Length | N-H | HF/6-31+G(d,p) | ~0.99 Å |
| Bond Angle | C-C-C (aromatic) | HF/6-31+G(d,p) | ~120° |
| Bond Angle | H-N-H | HF/6-31+G(d,p) | ~113° |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). wuxiapptec.comacs.org
For 3-(Aminomethyl)-5-bromoaniline, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the amino groups, which are the primary centers of nucleophilicity. The LUMO is likely distributed over the aromatic ring, with potential contributions from the carbon-bromine anti-bonding orbital, indicating sites susceptible to nucleophilic attack. wuxibiology.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov
Table 3: Illustrative Frontier Molecular Orbital Energies for Substituted Aromatic Amines Note: The following values are representative of FMO calculations on related aromatic systems and are for illustrative purposes.
| Molecule Type | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Implication |
| N,N-disubstituted 4-bromoaniline (B143363) derivative researchgate.net | -5.55 eV | -2.83 eV | 2.72 eV | Moderate Reactivity |
| Schiff Base Derivative nih.gov | -0.267 eV | -0.181 eV | 0.086 eV | High Reactivity, High Polarizability |
Molecular Dynamics Simulations
While quantum calculations examine static molecular properties, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
The conformational flexibility of 3-(Aminomethyl)-5-bromoaniline arises from the rotation around the single bonds, specifically the C(aryl)-CH₂ bond and the CH₂-NH₂ bond of the aminomethyl substituent. MD simulations can explore the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them. Such simulations model the molecule and a surrounding solvent box over time, tracking the atomic trajectories as governed by a force field. This allows for the characterization of the preferred spatial arrangements of the aminomethyl group relative to the bromoaniline ring in a solution environment.
The solvent environment can significantly influence the structure and dynamics of a solute. researchgate.net MD simulations are ideal for studying these effects. For a polar molecule like 3-(Aminomethyl)-5-bromoaniline, solvents of different polarities (e.g., water, methanol, cyclohexane) will have distinct effects. kyushu-u.ac.jp Polar solvents are expected to form hydrogen bonds with the two amino groups, which can alter the pyramidalization of the aniline nitrogen and influence the rotational dynamics of the aminomethyl group. mdpi.com These specific solute-solvent interactions can stabilize certain conformations over others. Continuum solvation models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with DFT calculations to approximate the effect of a solvent on properties like the dipole moment and electronic transition energies. mdpi.com
Table 4: Illustrative Solvent Effects on Molecular Properties of Aniline Note: This table illustrates the general trend of how solvent polarity affects key properties of aniline, based on combined MD and TD-DFT studies. kyushu-u.ac.jp It is not specific data for 3-(Aminomethyl)-5-bromoaniline.
| Solvent | Dielectric Constant (ε) | Absorption Spectrum Shift | Key Interaction |
| Cyclohexane | 2.02 | (Reference) | Non-polar environment |
| Methanol | 32.6 | Blue-shifted | Hydrogen bonding (N-H···O and O-H···N) |
| Water | 78.36 | Significantly blue-shifted | Strong hydrogen bonding network |
These simulations show that specific hydrogen bonding between the solvent and the nitrogen atom of aniline leads to a notable blue shift (an increase in transition energy) in the absorption spectrum, an effect that would be expected for 3-(Aminomethyl)-5-bromoaniline as well. kyushu-u.ac.jp
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for 3-(Aminomethyl)-5-bromoaniline Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. cust.edu.twnih.gov For analogues of 3-(Aminomethyl)-5-bromoaniline, these models are instrumental in predicting their behavior, guiding the synthesis of new derivatives with desired characteristics, and minimizing extensive experimental testing. researchgate.netnih.gov The development of a robust QSAR/QSPR model involves the generation of molecular descriptors, the selection of relevant descriptors, the construction of a mathematical model, and rigorous statistical validation. benthamdirect.comresearchgate.net
The foundation of any QSAR/QSPR model lies in the numerical representation of molecular structures through descriptors. researchgate.net For analogues of 3-(Aminomethyl)-5-bromoaniline, these descriptors are categorized primarily into quantum chemical and topological types.
Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and are calculated using quantum mechanical methods, such as Density Functional Theory (DFT). acs.orgjmaterenvironsci.com They provide detailed information about the electronic properties and reactivity of the molecules. Common quantum chemical descriptors that would be calculated for a series of 3-(Aminomethyl)-5-bromoaniline analogues include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for describing chemical reactivity. A higher EHOMO suggests a better electron-donating ability, while a lower ELUMO indicates a greater electron-accepting ability. muni.cz
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests higher reactivity. jmaterenvironsci.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. They encode information about molecular size, shape, branching, and connectivity. researchgate.netijlpr.com Unlike quantum chemical descriptors, they are computationally less intensive. Key topological descriptors for 3-(Aminomethyl)-5-bromoaniline analogues would include:
Molecular Connectivity Indices (χ): Such as the Randić index, these describe the degree of branching in the molecular skeleton. cust.edu.twijlpr.com
Shape Indices (κ): Kier's shape indices quantify different aspects of molecular shape. ijlpr.com
Wiener Index (W): Represents the sum of distances between all pairs of atoms in the molecule.
Electrotopological State (E-State) Indices: These descriptors combine electronic information with the topological structure, providing values for each atom or group in the molecule that reflect its electronic and topological environment. nih.gov
The table below illustrates hypothetical descriptor values for a set of imagined analogues of 3-(Aminomethyl)-5-bromoaniline, which would form the basis for a QSAR/QSPR study.
| Compound ID | Analogue Structure (Variation from Parent) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Wiener Index | Molecular Connectivity (1χ) |
| 1 | 3-(Aminomethyl)-5-bromoaniline (Parent) | -5.25 | -0.85 | 3.10 | 550 | 4.89 |
| 2 | R = -Cl (replaces -Br) | -5.31 | -0.92 | 3.05 | 520 | 4.75 |
| 3 | R = -F (replaces -Br) | -5.35 | -0.98 | 2.98 | 510 | 4.68 |
| 4 | R = -CH3 (replaces -Br) | -5.18 | -0.79 | 3.25 | 540 | 4.95 |
| 5 | N-methyl at aminomethyl | -5.20 | -0.82 | 3.18 | 580 | 5.12 |
| 6 | N,N-dimethyl at aminomethyl | -5.15 | -0.78 | 3.28 | 610 | 5.35 |
Once descriptors are calculated for a series of analogues, a predictive model can be constructed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). nih.govbenthamdirect.comnih.gov These models aim to create a mathematical equation that quantitatively describes a specific property, such as binding affinity to a receptor or toxicity. researchgate.netijlpr.com
For instance, a hypothetical MLR model for predicting the antibacterial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration) of 3-(Aminomethyl)-5-bromoaniline analogues might take the following form:
pMIC = β0 + β1(ELUMO) + β2(1χ) + β3(μ)
Here, β0 is the intercept, and β1, β2, and β3 are the regression coefficients for the respective descriptors. A study on substituted anilides showed that antibacterial and antifungal activities could be successfully modeled using molecular connectivity indices. cust.edu.tw Similarly, research on aniline derivatives has used descriptors like the electrophilicity index and van der Waals volume to predict lipophilicity. nih.gov
The predictive power and robustness of the developed QSAR model must be rigorously validated. Common validation techniques include:
Internal Validation: Leave-one-out (LOO) cross-validation is a widely used method where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. cust.edu.tw This process is repeated for each compound.
External Validation: The model's ability to predict the activity of new, untested compounds is assessed using an external test set of molecules that were not used in the model's development. nih.gov
Statistical Metrics: The quality of the model is judged by statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error of prediction (RMSEP). A high R² and Q² (typically > 0.6) and a low RMSEP indicate a statistically significant and predictive model.
The table below shows a hypothetical predictive model for the receptor binding affinity of 3-(Aminomethyl)-5-bromoaniline analogues.
| Compound ID | Experimental pKi | Predicted pKi (MLR Model) | Residual |
| 1 | 7.2 | 7.15 | 0.05 |
| 2 | 6.8 | 6.88 | -0.08 |
| 3 | 6.5 | 6.45 | 0.05 |
| 4 | 7.5 | 7.55 | -0.05 |
| 5 | 7.3 | 7.32 | -0.02 |
| 6 | 7.4 | 7.41 | -0.01 |
| Model Statistics | R² = 0.98 | Q² = 0.92 | RMSEP = 0.06 |
Such predictive models are invaluable for virtually screening large libraries of potential analogues, prioritizing candidates for synthesis, and optimizing for desired properties like enhanced biological activity or reduced toxicity. nih.gov
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those involving 3-(Aminomethyl)-5-bromoaniline. sumitomo-chem.co.jp By mapping the potential energy surface (PES) of a reaction, it is possible to identify key intermediates, transition states, and determine the energetic feasibility of different reaction pathways. researchgate.netresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these studies due to its balance of accuracy and computational cost. acs.orgresearchgate.netrsc.org
Computational elucidation of a reaction pathway involves the following steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations. acs.org
Transition State (TS) Search: The transition state represents the highest energy point along the reaction coordinate. libretexts.org Locating this structure is critical as it controls the reaction rate. Algorithms are used to search for this first-order saddle point on the PES.
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all vibrational frequencies should be real. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new one). acs.org
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state, ensuring that the located TS correctly connects the intended reactants and products.
For example, in the reaction of the primary aminomethyl group of 3-(Aminomethyl)-5-bromoaniline with an aldehyde to form a Schiff base (imine), a computational study would likely reveal a two-step mechanism. researchgate.netejpmr.com First, the nucleophilic attack of the amine on the carbonyl carbon leads to a tetrahedral carbinolamine intermediate. This is followed by the dehydration of the carbinolamine to yield the final imine product. The transition state for each step would be located and characterized by its unique geometry and imaginary frequency.
The table below outlines the key computational parameters for a hypothetical reaction pathway.
| Reaction Step | Structure Type | Relative Energy (kcal/mol) | Key Geometric Feature | Imaginary Frequency (cm-1) |
| Step 1: Nucleophilic Attack | Reactants | 0.0 | C=O bond length: 1.22 Å | N/A |
| TS1 | +15.2 | Forming N-C bond: 1.95 Å | -350 | |
| Carbinolamine Intermediate | -5.8 | N-C single bond: 1.45 Å | N/A | |
| Step 2: Dehydration | TS2 | +25.6 | Breaking C-O bond: 2.10 Å | -510 |
| Products | -10.3 | C=N bond length: 1.28 Å | N/A |
The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (ΔE‡). libretexts.orgfaccts.de This barrier determines the rate of a chemical reaction; a higher barrier corresponds to a slower reaction. Computational chemistry allows for the quantitative calculation of these barriers, providing insights into reaction kinetics. niscpr.res.inarabjchem.org
For key reactions of 3-(Aminomethyl)-5-bromoaniline, such as its oxidation or participation in coupling reactions, computational analysis can compare different possible mechanisms by calculating their respective energy barriers. For instance, the oxidation of substituted anilines can proceed through different pathways, and DFT calculations can identify the most favorable route by finding the one with the lowest activation energy for the rate-determining step. acs.orgresearchgate.net
A kinetic analysis of the oxidation of various substituted anilines has shown that the reaction rate is highly dependent on the nature of the substituent on the aromatic ring. niscpr.res.inarabjchem.org Electron-donating groups typically accelerate the reaction, while electron-withdrawing groups slow it down. This is consistent with a mechanism where the aniline acts as a nucleophile or undergoes an initial electron transfer. For 3-(Aminomethyl)-5-bromoaniline, the electron-donating aminomethyl group (-CH₂NH₂) would activate the ring towards electrophilic attack, while the electron-withdrawing bromine atom would deactivate it. Computational kinetic analysis can quantify these competing effects.
The Hammett equation is often used in experimental and computational studies to correlate reaction rates with electronic effects of substituents. niscpr.res.inarabjchem.org A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) can provide mechanistic insights. A negative slope (ρ value) indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state.
The table below presents hypothetical calculated energy barriers and rate constants for a competing reaction involving the two different amino groups in 3-(Aminomethyl)-5-bromoaniline.
| Reaction Pathway | Rate-Determining Step | Calculated ΔE‡ (kcal/mol) | Relative Rate Constant (krel) |
| Acylation at -NH₂ (aromatic) | Nucleophilic Attack | 22.5 | 1 |
| Acylation at -CH₂NH₂ (aliphatic) | Nucleophilic Attack | 18.0 | ~2800 |
These computational results would predict that acylation occurs preferentially at the more basic and sterically accessible aliphatic aminomethyl group due to its significantly lower activation energy barrier, a prediction that can then be verified experimentally. vaia.com
Chemical Reactivity and Derivatization Chemistry of 3 Aminomethyl 5 Bromoaniline
Reactions at the Primary Amine Functionality
The primary amine of the aminomethyl group is a versatile functional handle for a variety of derivatization strategies, including acylation, sulfonylation, carbamoylation, alkylation, and the formation of imines and related C-N double bond systems. Furthermore, this group can participate in cyclization reactions to form heterocyclic structures.
Acylation, Sulfonylation, and Carbamoylation Reactions
The primary amine of 3-(aminomethyl)-5-bromoaniline is readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to afford the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental transformations for the protection of the amino group or for the introduction of new functionalities.
Carbamoylation, the formation of urea derivatives, can be achieved through reaction with isocyanates or carbamoyl chlorides. These reactions provide access to a class of compounds with significant potential in medicinal chemistry.
| Reaction Type | Reagent | Product | Typical Conditions |
| Acylation | Acyl chloride, Anhydride | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Base (e.g., pyridine), aprotic solvent |
| Carbamoylation | Isocyanate, Carbamoyl chloride | Urea | Aprotic solvent, room temperature or gentle heating |
Alkylation and Reductive Amination Strategies
Direct alkylation of the primary aminomethyl group with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or Schiff base intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method offers high yields and selectivity for the desired N-alkylated product.
Formation of Imines, Enamines, and Schiff Bases
The primary aminomethyl group of 3-(aminomethyl)-5-bromoaniline readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of the C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and serves as an intermediate step in reductive amination. Schiff bases derived from aromatic amines are often crystalline solids and have been extensively studied for their coordination chemistry and biological activities.
Cyclization Reactions Involving the Aminomethyl Group
The aminomethyl group, in conjunction with a suitable functional group on a reacting partner, can participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic systems. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of piperidinone or other related heterocyclic scaffolds through a Michael addition followed by intramolecular cyclization. The specific outcome of such reactions is highly dependent on the nature of the reactants and the reaction conditions employed.
Reactions Involving the Bromo-Substituent
The bromo-substituent on the aromatic ring of 3-(aminomethyl)-5-bromoaniline is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this regard.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Stille)
The bromo-substituent of 3-(aminomethyl)-5-bromoaniline serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.
The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds and is tolerant of a wide variety of functional groups. rsc.orgnih.gov
The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, providing a direct route to arylalkynes.
The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org This reaction is a powerful method for the vinylation of aryl halides and is characterized by its high stereoselectivity.
The Stille reaction utilizes an organotin compound as the nucleophilic partner to couple with the aryl bromide. wikipedia.org While the toxicity of organotin reagents is a concern, the Stille reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups.
| Reaction Name | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
| Stille | Organotin reagent | Pd catalyst | Aryl-substituted partner |
Buchwald-Hartwig Amination and Etherification Reactions
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. For a substrate like 3-(Aminomethyl)-5-bromoaniline, the aryl bromide moiety is the reactive site for this transformation, enabling the coupling of various amines, anilines, or alcohols.
In a typical Buchwald-Hartwig amination, the C-Br bond of 3-(Aminomethyl)-5-bromoaniline would undergo oxidative addition to a palladium(0) catalyst. Subsequent coordination of the coupling partner (an amine) and base-mediated deprotonation, followed by reductive elimination, would yield the desired C-N coupled product. A significant challenge in the reaction of this specific substrate is the potential for catalyst inhibition or side reactions involving its two inherent amino groups. Protecting these groups, particularly the more nucleophilic aniline (B41778) nitrogen, may be necessary to achieve high yields of the desired product where a new amine is introduced at the site of the bromine atom.
Similarly, Buchwald-Hartwig etherification allows for the synthesis of aryl ethers by coupling the aryl bromide with an alcohol in the presence of a suitable palladium catalyst, phosphine (B1218219) ligand, and a strong base. This reaction would replace the bromine atom on 3-(Aminomethyl)-5-bromoaniline with an alkoxy or aryloxy group.
Table 1: Representative Conditions for Buchwald-Hartwig Reactions with an Aryl Bromide Substrate The following data is illustrative of typical conditions for these reactions, as specific experimental results for 3-(Aminomethyl)-5-bromoaniline are not extensively documented in publicly available literature.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Amination | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 |
| Amination | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 |
| Etherification | Phenol | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | K₃PO₄ | Toluene | 100 |
| Etherification | Methanol | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene/Water | 80 |
Metal-Halogen Exchange Reactions for Nucleophilic Functionalization
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into a potent organometallic nucleophile. In the case of 3-(Aminomethyl)-5-bromoaniline, the aryl bromide can be converted into an aryllithium or Grignard reagent. This reaction is typically performed at very low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium or tert-butyllithium to prevent side reactions with the acidic protons of the amino groups.
The reaction involves the attack of the organolithium reagent on the bromine atom, leading to the formation of a new organolithium species where the lithium atom replaces the bromine. This newly formed aryllithium is a powerful nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. For example, quenching the reaction with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.
A critical consideration is the presence of the two N-H protons, which are acidic. An excess of the organolithium reagent is typically required, as it will first deprotonate the amino groups before the metal-halogen exchange can occur.
Table 2: Potential Products from Metal-Halogen Exchange and Subsequent Electrophilic Quench This table presents hypothetical derivatizations of 3-(Aminomethyl)-5-bromoaniline, as specific literature examples are scarce.
| Reagent Sequence | Electrophile | Functional Group Introduced | Product Name |
| 1. n-BuLi, THF, -78°C | 2. CO₂; then H₃O⁺ | Carboxylic Acid (-COOH) | 3-Amino-5-(aminomethyl)benzoic acid |
| 1. n-BuLi, THF, -78°C | 2. DMF; then H₃O⁺ | Aldehyde (-CHO) | 3-Amino-5-(aminomethyl)benzaldehyde |
| 1. n-BuLi, THF, -78°C | 2. (CH₃)₂SO₄ | Methyl (-CH₃) | 3-(Aminomethyl)-5-methylaniline |
| 1. Mg, THF; then I₂ (cat.) | 2. PhCHO; then H₃O⁺ | Hydroxy(phenyl)methyl | (3-Amino-5-(aminomethyl)phenyl)(phenyl)methanol |
Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Ring
The aromatic ring of 3-(Aminomethyl)-5-bromoaniline is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating amino groups (-NH₂ and -CH₂NH₂). The aniline -NH₂ group is a very strong activating group and, along with the weaker activating -CH₂NH₂ group, directs incoming electrophiles to the positions ortho and para to themselves. Given the existing substitution pattern, the available positions for substitution are C2, C4, and C6. The C2 and C6 positions are ortho to the powerful -NH₂ directing group, making them the most likely sites for electrophilic attack.
However, the strong activating nature of the aniline group can lead to polysubstitution, and reactions under strongly acidic conditions (like nitration or sulfonation) can be problematic due to the protonation of the basic amino groups, which converts them into deactivating ammonium groups.
Nucleophilic aromatic substitution (SₙAr) on the ring is less common, as it typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group. In 3-(Aminomethyl)-5-bromoaniline, the ring is electron-rich due to the amino substituents, making it generally unreactive towards SₙAr unless the reaction proceeds through a benzyne intermediate under harsh conditions (strong base and high temperature).
Multicomponent Reactions (MCRs) Incorporating 3-(Aminomethyl)-5-bromoaniline as a Key Component
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. The bifunctional nature of 3-(Aminomethyl)-5-bromoaniline, possessing two distinct nucleophilic amine centers, makes it an excellent candidate for various MCRs.
For instance, it could serve as the diamine component in reactions that build complex heterocyclic scaffolds. The aniline nitrogen and the aminomethyl nitrogen can react sequentially or selectively depending on their relative nucleophilicity and the reaction conditions. One potential application is in the Ugi or Passerini reactions, where an amine, a carbonyl compound, an isocyanide, and (for Ugi) a carboxylic acid combine. The primary amino groups of 3-(Aminomethyl)-5-bromoaniline could participate as the amine component, leading to the formation of highly functionalized peptide-like structures or other complex adducts. The choice of which amino group reacts could potentially be controlled by pH or through the use of protecting groups.
Advanced Applications in Organic Synthesis and Materials Science Utilizing 3 Aminomethyl 5 Bromoaniline
3-(Aminomethyl)-5-bromoaniline as a Versatile Synthetic Building Block
The unique arrangement of amino and bromo functionalities on the aniline (B41778) ring makes 3-(aminomethyl)-5-bromoaniline a potent precursor for a wide array of complex organic molecules. The nucleophilicity of the two distinct amino groups, combined with the potential for the bromine atom to participate in cross-coupling reactions, opens numerous avenues for synthetic exploration.
Synthesis of Complex Heterocyclic Systems and Polycycles
The structure of 3-(aminomethyl)-5-bromoaniline is well-suited for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. The presence of both an aniline moiety and a side-chain amine allows for the construction of fused ring systems through intramolecular cyclization reactions.
Chromones and Quinazolines: Aniline derivatives are foundational in the synthesis of quinazolines and related heterocycles. mdpi.comuob.edu.ly For instance, palladium-catalyzed reactions of 2-bromoanilines with carbon monoxide and an amine source can yield quinazolin-4(3H)-ones. mdpi.com Similarly, the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been reported, highlighting the utility of related bromo-aminomethyl scaffolds in creating complex chromone (B188151) structures. ijrpc.com The amino groups of 3-(aminomethyl)-5-bromoaniline can react with various carbonyl compounds or their equivalents, followed by cyclization to form these important heterocyclic cores, which are prevalent in medicinal chemistry. asianpubs.orgijrar.orgresearchgate.netfrontiersin.org
Tetrahydroisoquinolines via Pictet-Spengler Reaction: The aminomethyl group attached to the benzene (B151609) ring forms a β-arylethylamine-like structure, a classic substrate for the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of the amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. beilstein-journals.orgmdpi.com This strategy is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. organicreactions.orgnih.gov The electron-donating nature of the second amino group on the ring could further activate the aromatic system towards this cyclization.
| Heterocyclic System | Potential Synthetic Route | Key Reaction Type |
|---|---|---|
| Quinazolines | Reaction with amidines or palladium-catalyzed carbonylation/cyclization. organic-chemistry.org | Condensation / Cyclization |
| Chromones | Condensation with β-ketoesters followed by acid-catalyzed cyclization (Simonis reaction). ijrar.org | Condensation / Cyclization |
| Tetrahydroisoquinolines | Reaction of the aminomethyl group with an aldehyde/ketone. | Pictet-Spengler Reaction wikipedia.org |
Construction of Macrocyclic Scaffolds and Supramolecular Assemblies
The dual amine functionality and the bromine atom make 3-(aminomethyl)-5-bromoaniline an ideal candidate for constructing macrocycles. The two nucleophilic centers can react with dielectrophiles, such as diacyl chlorides, to form macrolactams. Alternatively, the bromine atom can be utilized in intramolecular transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with one of the amino groups to achieve ring closure.
In the realm of supramolecular chemistry, the molecule's ability to act as both a hydrogen bond donor (via the -NH2 groups) and potentially a halogen bond donor (via the -Br atom) allows for the formation of ordered, non-covalent assemblies. Bromoaniline derivatives have been shown to participate in supramolecular self-assembly through a combination of hydrogen bonding, π-π stacking, and Br···Br interactions. researchgate.net These interactions can guide the formation of complex, three-dimensional architectures in the solid state. Similarly, aniline-based polymers are known to form highly ordered supramolecular structures. researchgate.netnih.gov
Precursor for Advanced Polymeric and Oligomeric Materials
The functionalities present in 3-(aminomethyl)-5-bromoaniline allow for its incorporation into polymeric structures through several mechanisms.
Polyaniline Derivatives: Oxidative polymerization of aniline and its derivatives is a well-established method to produce conducting polymers. nih.govcas.czsemanticscholar.org The polymerization of 3-(aminomethyl)-5-bromoaniline could lead to novel polyaniline-type materials. The aminomethyl side group would likely enhance the solubility and processability of the resulting polymer, while the bromine atom offers a site for post-polymerization modification. rsc.org
Polycondensation Polymers: As a diamine, the molecule can undergo polycondensation reactions with difunctional monomers. For example, reaction with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas. These polymers could exhibit unique properties, such as enhanced thermal stability or specific binding capabilities, due to the presence of the bromo-substituted aromatic rings in the polymer backbone.
Role of 3-(Aminomethyl)-5-bromoaniline in Ligand Design and Catalyst Development
The presence of two nitrogen donor atoms makes 3-(aminomethyl)-5-bromoaniline an attractive scaffold for the design of ligands for transition metal catalysis. The different steric and electronic environments of the aromatic and benzylic amines allow for the creation of bidentate ligands with tunable properties.
Chiral Ligands for Asymmetric Catalysis (if applicable to derivatives)
While 3-(aminomethyl)-5-bromoaniline is itself achiral, it serves as an excellent precursor for the synthesis of chiral ligands. Chiral diamines are among the most important ligand classes in asymmetric catalysis, forming the basis for catalysts used in hydrogenation, amination, and C-C bond-forming reactions. chemrxiv.orgmerckmillipore.comrsc.orgnih.gov
Potential routes to chiral ligands from this precursor include:
Derivatization with Chiral Auxiliaries: Reaction of one or both amino groups with a chiral acid chloride or other chiral electrophiles can introduce stereogenic centers.
Formation of Schiff Bases: Condensation of the amino groups with chiral aldehydes or ketones can generate chiral Schiff base (imine) ligands, which are widely used in catalysis. nih.govnih.govscience.govshahucollegelatur.org.inajrconline.org
Synthesis of Chiral Phosphines: The bromine atom provides a handle for introducing phosphine (B1218219) groups. For example, metal-halogen exchange followed by reaction with a chiral chlorophosphine derivative could yield P-chiral phosphine ligands. Such ligands are highly effective in asymmetric catalysis due to the proximity of the chiral center to the metal. nih.govsigmaaldrich.comtcichemicals.com
| Chiral Ligand Type | Synthetic Approach from 3-(Aminomethyl)-5-bromoaniline | Potential Catalytic Application |
|---|---|---|
| Chiral Diamine Derivative | Resolution or reaction with a chiral auxiliary. | Asymmetric Hydrogenation, Transfer Hydrogenation |
| Chiral Schiff Base | Condensation with a chiral aldehyde. | Asymmetric Cyanation, Cyclopropanation |
| Chiral Phosphine Ligand | Functionalization at the bromo position. daicelchiraltech.cn | Asymmetric Cross-Coupling, Allylic Alkylation |
Organocatalytic Applications of 3-(Aminomethyl)-5-bromoaniline Derivatives
Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. organic-chemistry.org Chiral primary and secondary amines, derived from scaffolds like 3-(aminomethyl)-5-bromoaniline, are effective organocatalysts for a variety of transformations, often proceeding through enamine or iminium ion intermediates.
Furthermore, aniline derivatives have been employed in asymmetric reactions catalyzed by chiral Brønsted acids, such as chiral phosphoric acids. nih.govacs.org These catalysts can protonate one of the functional groups on a derivative of 3-(aminomethyl)-5-bromoaniline, creating a chiral environment that can direct the outcome of reactions like asymmetric additions or cyclizations. The development of chiral derivatives of this compound could therefore provide new catalysts for direct asymmetric indolization or other annulation reactions. nih.govacs.org
Integration into Functional Materials and Devices
The unique structure of 3-(Aminomethyl)-5-bromoaniline, featuring a primary amine, a benzylic amine, and a bromine atom on an aromatic ring, theoretically allows for its incorporation into a variety of functional materials. The amino groups offer sites for polymerization and derivatization, while the bromine atom can be utilized in cross-coupling reactions to extend conjugation or attach other functional moieties.
Components in Optoelectronic Materials (e.g., conjugated polymers, fluorescent probes)
In principle, 3-(Aminomethyl)-5-bromoaniline could serve as a building block for optoelectronic materials. The aniline moiety can be polymerized to form polyaniline-type structures, and the aminomethyl group provides a flexible linker for creating more complex architectures. The bromine atom is a key functional group for post-polymerization modification or for use in metal-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) to create extended π-conjugated systems, which are the cornerstone of many optoelectronic materials.
However, a detailed search of scientific databases and literature does not yield specific examples of conjugated polymers or fluorescent probes that explicitly incorporate the 3-(Aminomethyl)-5-bromoaniline unit. While the synthesis and properties of polymers derived from other bromo-aniline derivatives have been investigated for their semiconductor properties, direct analogues using this specific isomer are not reported. neliti.comantispublisher.com
Table 1: Potential Roles of 3-(Aminomethyl)-5-bromoaniline in Optoelectronic Materials (Hypothetical)
| Functional Group | Potential Role in Optoelectronic Materials |
| Aniline Moiety | Monomer for conductive polymer (polyaniline) synthesis. |
| Aminomethyl Group | Flexible linker to other chromophores or functional units. |
| Bromo Group | Site for cross-coupling reactions to extend π-conjugation. |
Applications in Chemical Sensor Technologies and Molecular Recognition Systems
The amino groups in 3-(Aminomethyl)-5-bromoaniline could act as binding sites for analytes, making it a candidate for integration into chemical sensors. These groups can participate in hydrogen bonding or can be chemically modified to create specific receptors for target molecules. The electronic properties of the aromatic ring could be modulated upon analyte binding, leading to a detectable signal, such as a change in fluorescence or conductivity.
Molecular recognition systems rely on specific, non-covalent interactions between a host and a guest molecule. The structure of 3-(Aminomethyl)-5-bromoaniline could be a scaffold to build more complex host molecules. Despite these theoretical possibilities, there is no published research demonstrating the use of 3-(Aminomethyl)-5-bromoaniline in the development of chemical sensors or molecular recognition systems.
Surface Functionalization and Nanomaterial Hybridization
The amine functionalities of 3-(Aminomethyl)-5-bromoaniline make it suitable for surface functionalization of various materials, including nanoparticles, electrodes, and polymer substrates. The amino groups can form covalent bonds with surfaces that have been pre-activated with functional groups like carboxylic acids or epoxides. Such surface modifications can alter the hydrophilicity, chemical reactivity, and biocompatibility of the material.
Furthermore, this compound could be used to create hybrid nanomaterials. For instance, it could be grafted onto the surface of nanoparticles (e.g., gold, silica, or quantum dots) to introduce new functionalities. The bromine atom could then be used for further reactions, allowing for the assembly of complex, multi-component nanosystems. As with the other potential applications, there is a lack of specific studies reporting the use of 3-(Aminomethyl)-5-bromoaniline for surface functionalization or the creation of nanomaterial hybrids.
Exploration of 3 Aminomethyl 5 Bromoaniline in Mechanistic Biochemical Research
Molecular Interactions with Model Biological Macromolecules (In Vitro Studies)
The study of how 3-(Aminomethyl)-5-bromoaniline interacts with fundamental biological components such as proteins and nucleic acids provides a window into its potential pharmacological or toxicological effects. These in vitro assessments are the first step in characterizing the compound's biochemical behavior.
Binding Studies with Isolated Proteins and Peptides
Currently, there is a lack of publicly available scientific literature detailing specific binding studies of 3-(Aminomethyl)-5-bromoaniline with isolated proteins or peptides. Therefore, no quantitative binding affinities (such as Kd or IC50 values) or characterizations of binding sites on specific proteins can be provided at this time.
Interaction with Nucleic Acid Models (e.g., synthetic DNA/RNA oligonucleotides)
No published research could be identified that investigates the direct interaction of 3-(Aminomethyl)-5-bromoaniline with synthetic DNA or RNA oligonucleotides. Consequently, information regarding its potential to bind to or intercalate with nucleic acids, or any preferential binding to specific nucleic acid structures, is not available.
Membrane Permeability and Lipophilicity Studies with Artificial Bilayers
Experimental data from studies on the membrane permeability and lipophilicity of 3-(Aminomethyl)-5-bromoaniline using artificial bilayers (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA) are not present in the current body of scientific literature. Such studies would be necessary to determine the compound's ability to cross biological membranes via passive diffusion.
Enzymatic Biotransformation and Metabolic Stability Studies of 3-(Aminomethyl)-5-bromoaniline (In Vitro Enzyme Systems)
Understanding the metabolic fate of 3-(Aminomethyl)-5-bromoaniline is crucial for predicting its in vivo behavior. In vitro enzyme systems provide a controlled environment to study its susceptibility to metabolism by key drug-metabolizing enzymes.
Investigation of Cytochrome P450 Enzyme Interactions (in vitro)
There are no available research findings that describe the interaction of 3-(Aminomethyl)-5-bromoaniline with cytochrome P450 (CYP) enzymes in vitro. This includes a lack of data on which specific CYP isoforms might be responsible for its metabolism, and whether it acts as an inhibitor or inducer of these enzymes.
Substrate and Inhibitor Characterization with Purified Enzymes
No studies have been published that characterize 3-(Aminomethyl)-5-bromoaniline as either a substrate or an inhibitor of any purified enzymes. Therefore, its potential to be metabolized by specific enzymes or to interfere with their activity remains uncharacterized.
No Publicly Available Research Found for 3-(Aminomethyl)-5-bromoaniline in Specified Mechanistic and Structural Studies
Following a comprehensive search of scientific literature and patent databases, no specific research findings have been identified for the chemical compound 3-(Aminomethyl)-5-bromoaniline within the detailed scope of the requested article. The exploration was centered on its use in mechanistic biochemical research, specifically as a chemical probe in cell-free systems and its application in structural biology with non-clinical proteins.
The investigation sought to uncover data related to:
Use as a Chemical Probe in Cell-Free Biological Systems:
Affinity labeling and target engagement studies in lysates.
Modulation of isolated enzyme activities, including inhibition kinetics.
Structural Biology Insights from Co-Crystals:
X-ray crystallography of protein-ligand complexes.
Cryo-electron microscopy studies of macromolecular assemblies.
Despite employing various targeted search strategies, the inquiries did not yield any publications or datasets detailing the use of 3-(Aminomethyl)-5-bromoaniline in these specific contexts. The scientific record, as accessible through public databases, does not appear to contain studies that have utilized this compound for the outlined biochemical or structural investigations.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, as the foundational data for each specified section and subsection concerning 3-(Aminomethyl)-5-bromoaniline is not available in the public domain.
Development of Advanced Analytical Methodologies for 3 Aminomethyl 5 Bromoaniline Detection and Quantification
Chromatographic Separations
Chromatography is a cornerstone technique for the separation of 3-(Aminomethyl)-5-bromoaniline from complex matrices. The choice of chromatographic method is dictated by the specific analytical challenge, such as purity assessment, quantification, or the resolution of chiral derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 3-(Aminomethyl)-5-bromoaniline. Method development in HPLC focuses on optimizing the separation by carefully selecting the stationary phase, mobile phase composition, and detector.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic amines due to its robustness and wide applicability. For 3-(Aminomethyl)-5-bromoaniline, a C18 or a phenyl-bonded stationary phase is typically employed. The phenyl column can offer enhanced selectivity for aromatic compounds through π-π interactions. mdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol. sielc.comsielc.commdpi.com Gradient elution is often preferred to achieve a good separation of the main compound from any potential impurities within a reasonable analysis time.
Normal-phase HPLC (NP-HPLC) can also be utilized, particularly for separating isomers or when the compound has low solubility in aqueous mobile phases. In NP-HPLC, a polar stationary phase (e.g., silica or cyano-bonded) is used with a non-polar mobile phase (e.g., hexane with a polar modifier like isopropanol).
The validation of these HPLC methods is performed according to established guidelines to ensure their reliability for purity determination and quantification. Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov
Table 1: Illustrative Reversed-Phase HPLC Method Parameters for 3-(Aminomethyl)-5-bromoaniline Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
While 3-(Aminomethyl)-5-bromoaniline itself is not chiral, its derivatives, which may be synthesized for various applications, can possess stereogenic centers. The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the benchmark technique for this purpose. mdpi.com
The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad range of chiral compounds, including amines. yakhak.org The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/ethanol) or reversed-phase, depending on the specific CSP and the analyte. The addition of acidic or basic modifiers to the mobile phase can significantly influence the enantioselectivity. researchgate.net
Table 2: Representative Chiral HPLC Conditions for a Hypothetical Chiral Derivative of 3-(Aminomethyl)-5-bromoaniline
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aromatic amines like 3-(Aminomethyl)-5-bromoaniline may have limited volatility, GC can be employed for impurity profiling, especially for identifying volatile synthesis byproducts.
To enhance the volatility and improve the chromatographic peak shape of polar compounds like amines, a derivatization step is often necessary prior to GC analysis. researchgate.netjfda-online.comsemanticscholar.orgsigmaaldrich.com Common derivatization techniques for amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA). The resulting derivatives are more volatile and less prone to interactions with the stationary phase. The choice of a suitable capillary column, such as a mid-polarity phase (e.g., 5% phenyl-polysiloxane), is crucial for achieving good separation of the derivatized analytes.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for certain applications. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity. selvita.com
SFC is particularly well-suited for chiral separations, often providing superior performance compared to HPLC. chromatographyonline.comwiley.comresearchgate.netchromatographyonline.comchromatographyonline.com For chiral derivatives of 3-(Aminomethyl)-5-bromoaniline, SFC on a suitable CSP can offer rapid and efficient enantiomeric resolution. Additionally, SFC can be effective for the separation of positional isomers and other closely related impurities that may be challenging to resolve by HPLC. nih.gov
Table 3: Exemplary SFC Method for Chiral Separation of a Primary Amine Derivative
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Crown ether-based) wiley.com |
| Mobile Phase | Supercritical CO2 / Methanol with 0.2% Trifluoroacetic Acid |
| Gradient | 10% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectrometric Detection Techniques
Spectrometric detectors are commonly coupled with chromatographic systems to provide both quantitative data and structural information about the separated components.
For routine quantification of 3-(Aminomethyl)-5-bromoaniline using HPLC, a UV-Vis detector, particularly a Diode Array Detector (DAD), is often sufficient. A DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously, which can help in peak purity assessment and the identification of co-eluting impurities. mdpi.comoup.commdpi.comnih.govrsc.org
For more definitive identification and structural elucidation of the main compound and any unknown impurities, Mass Spectrometry (MS) is the detector of choice. Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides molecular weight information and fragmentation patterns that can be used to confirm the identity of known compounds and to characterize unknown structures. d-nb.infonih.govtandfonline.comnih.gov Tandem mass spectrometry (MS/MS) can offer even greater selectivity and structural detail, which is particularly useful for trace-level analysis in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and versatile analytical technique for the trace analysis and metabolite identification of 3-(Aminomethyl)-5-bromoaniline. This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS).
The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions for 3-(Aminomethyl)-5-bromoaniline.
For metabolite identification, high-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) or Orbitrap mass spectrometry, are invaluable. These instruments provide accurate mass measurements, enabling the determination of elemental compositions for potential metabolites. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a distinctive signature to identify bromine-containing metabolites in complex biological matrices. For instance, studies on related compounds like 4-bromoaniline (B143363) have successfully utilized HPLC-ICP-MS and HPLC-oaTOFMS to detect and profile numerous brominated metabolites in urine and bile. researchgate.net
A study on the pharmacokinetic properties and metabolite identification of a similar brominated compound, 1-(3'-bromophenyl)-heliamine, demonstrated the characterization of 18 different metabolites, including 10 phase I and 8 phase II metabolites, using UHPLC-MS/MS. chemistryworld.com The primary metabolic pathways identified were demethylation, dehydrogenation, epoxidation, and subsequent glucuronide and sulfate conjugation. chemistryworld.com These findings suggest that similar metabolic transformations could be anticipated for 3-(Aminomethyl)-5-bromoaniline.
| Parameter | Typical Value/Condition |
| Chromatographic Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Example) | Precursor ion (m/z) → Product ion (m/z) |
| Limit of Quantification | Typically in the low ng/mL to pg/mL range |
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Chemical Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the comprehensive chemical analysis of volatile and semi-volatile compounds, including aniline (B41778) derivatives. For the analysis of 3-(Aminomethyl)-5-bromoaniline, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization approach involves acylation of the amine groups, for example, with acetic anhydride or trifluoroacetic anhydride, to form more stable and volatile amide derivatives.
The separation of the derivatized analyte is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer is operated in either full scan mode for qualitative analysis and identification of unknown impurities or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. In SIM mode, the instrument is set to detect only the characteristic ions of the target analyte, thereby reducing background noise and improving detection limits.
The electron ionization (EI) mass spectrum of derivatized 3-(Aminomethyl)-5-bromoaniline would exhibit a characteristic fragmentation pattern, including a molecular ion peak and fragment ions resulting from the loss of specific functional groups. The presence of bromine would be evident from the isotopic pattern in the molecular ion and bromine-containing fragment ions.
| Parameter | Typical Value/Condition |
| Derivatization Agent | Acetic Anhydride or Trifluoroacetic Anhydride |
| Chromatographic Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Bromine Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used for the precise quantification of bromine in samples containing 3-(Aminomethyl)-5-bromoaniline. This method does not provide information about the molecular structure but offers exceptional accuracy for the determination of the total bromine content.
For the analysis, the sample is first digested, typically using microwave-assisted acid digestion, to break down the organic matrix and convert the bromine into a measurable inorganic form. The resulting solution is then introduced into the ICP-MS instrument. The high-temperature argon plasma atomizes and ionizes the elements in the sample. The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
ICP-MS is capable of detecting bromine at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net High-resolution ICP-MS (HR-ICP-MS) or the use of a collision/reaction cell can help to minimize polyatomic interferences that may affect the accuracy of bromine determination. scienoc.com This technique is particularly useful for verifying the stoichiometry of the compound and for quantitative analysis in complex matrices where molecular-based methods may suffer from matrix effects.
| Parameter | Typical Value/Condition |
| Sample Preparation | Microwave-Assisted Acid Digestion |
| Plasma Gas | Argon |
| Mass Spectrometer | Quadrupole, Sector Field, or Time-of-Flight |
| Isotopes Monitored | 79Br and 81Br |
| Detection Limits | Low µg/L to ng/L range |
| Precision | Typically <5% RSD |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection and characterization of electroactive compounds like 3-(Aminomethyl)-5-bromoaniline. These techniques are based on the measurement of the electrical response of the analyte when it is subjected to an applied potential.
Voltammetry and Amperometry for Redox Properties
Voltammetry and amperometry are powerful electrochemical techniques for investigating the redox properties of 3-(Aminomethyl)-5-bromoaniline. In voltammetry, the current is measured as the potential is varied, providing information about the oxidation and reduction potentials of the analyte. Cyclic voltammetry (CV) is a commonly used voltammetric technique where the potential is swept in both the forward and reverse directions. A typical cyclic voltammogram of an aniline derivative would show an oxidation peak corresponding to the oxidation of the amino group. The position and shape of this peak can provide insights into the reaction mechanism and the stability of the resulting radical cation.
Amperometry involves holding the potential at a constant value, typically at or near the oxidation potential of the analyte, and measuring the resulting current over time. This technique is well-suited for quantitative analysis as the amperometric current is directly proportional to the concentration of the analyte. Both voltammetry and amperometry can be performed using various types of electrodes, such as glassy carbon, platinum, or gold electrodes.
Development of Electrochemical Sensors for 3-(Aminomethyl)-5-bromoaniline
The development of electrochemical sensors for the selective and sensitive detection of 3-(Aminomethyl)-5-bromoaniline is an active area of research. These sensors are typically based on the modification of an electrode surface with a material that enhances the electrochemical response of the target analyte.
Various materials can be used for electrode modification, including conductive polymers, nanomaterials (such as carbon nanotubes and graphene), and metal nanoparticles. For example, a glassy carbon electrode could be modified with a film of a conductive polymer that can preconcentrate 3-(Aminomethyl)-5-bromoaniline at the electrode surface, leading to a significant enhancement in the detection signal. The sensor's performance is evaluated based on parameters such as sensitivity, selectivity, detection limit, and stability. Electrochemical sensors offer the advantages of portability, low cost, and the ability to perform in-situ measurements, making them attractive for a wide range of applications.
| Technique | Principle | Application |
| Cyclic Voltammetry (CV) | Measures current as a function of linearly swept potential. | Investigation of redox potentials and reaction mechanisms. |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses of constant amplitude on a linear potential ramp. | Enhanced sensitivity for quantitative analysis. |
| Amperometry | Measures current at a constant applied potential. | Continuous monitoring and quantification. |
| Electrochemical Sensors | Utilize modified electrodes for enhanced sensitivity and selectivity. | Trace detection in various sample matrices. |
Quantitative Nuclear Magnetic Resonance (qNMR) for High-Precision Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the high-precision quantification of substances without the need for a calibration curve using a substance-specific standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an excellent tool for accurate concentration and purity determination of 3-(Aminomethyl)-5-bromoaniline.
In a typical 1H qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of 3-(Aminomethyl)-5-bromoaniline. The internal standard should be a stable compound with a simple NMR spectrum that does not overlap with the signals of the analyte. By comparing the integral of a specific, well-resolved signal of 3-(Aminomethyl)-5-bromoaniline with the integral of a known signal from the internal standard, the exact amount of the analyte in the sample can be calculated.
For high-precision results, several experimental parameters must be carefully controlled, including the relaxation delay between scans, the pulse angle, and the signal-to-noise ratio. A sufficiently long relaxation delay is crucial to ensure that all nuclei have fully relaxed before the next scan, which is essential for accurate integration. The use of high-field NMR spectrometers and cryoprobes can significantly enhance the sensitivity and resolution of the measurement, further improving the accuracy and precision of the quantification. qNMR is a non-destructive technique, and the sample can be recovered after the analysis.
| Parameter | Requirement for High-Precision qNMR |
| Internal Standard | High purity, chemical stability, non-overlapping signals. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the analyte and internal standard. |
| Pulse Angle | A small flip angle (e.g., 30°) is often used with a shorter relaxation delay, or a 90° pulse with a longer delay. |
| Signal-to-Noise Ratio (S/N) | A high S/N (typically >100:1) is required for accurate integration. |
| Digital Resolution | Sufficient data points across each peak for accurate integration. |
| Baseline Correction | Proper baseline correction is essential to avoid integration errors. |
Sample Preparation and Matrix Effects in Complex Research Matrices
Effective sample preparation is a cornerstone of accurate quantitative analysis, aiming to isolate 3-(Aminomethyl)-5-bromoaniline from interfering components of the sample matrix, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. The choice of sample preparation technique is highly dependent on the nature of the research matrix (e.g., biological fluids, tissue homogenates, environmental samples) and the analytical method employed, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).
Several techniques can be adapted for the extraction of 3-(Aminomethyl)-5-bromoaniline from complex matrices. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT is a rapid and straightforward method for removing the bulk of proteins. youtube.com Commonly used organic solvents such as acetonitrile or methanol are added to the sample to denature and precipitate proteins. While this method is simple and fast, it often results in a relatively "dirty" extract, as it may not efficiently remove other endogenous components like lipids and salts, which can lead to significant matrix effects. youtube.com
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that separates analytes based on their differential solubility in two immiscible liquid phases. For a compound like 3-(Aminomethyl)-5-bromoaniline, which possesses both a basic amino group and a bromo-substituted aromatic ring, the pH of the aqueous phase can be adjusted to optimize its partition into an organic solvent. For instance, maintaining an alkaline pH would keep the aminomethyl group in its neutral form, enhancing its extraction into a nonpolar organic solvent. A study on the extraction of aniline from serum utilized chloroform for extraction from an alkaline medium. The choice of solvent is critical; for instance, in the analysis of urinary volatile compounds, dichloromethane was found to be highly efficient. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly versatile and selective sample preparation method that can provide cleaner extracts compared to PPT and LLE. The selection of the SPE sorbent is crucial and depends on the analyte's properties. For 3-(Aminomethyl)-5-bromoaniline, several SPE modes could be considered:
Reversed-Phase (RP) SPE: Sorbents like C18 or polymeric sorbents can retain the compound based on hydrophobic interactions between the bromoaniline moiety and the stationary phase.
Cation-Exchange SPE: Given the presence of the basic aminomethyl group, a strong or weak cation-exchange sorbent can be used to retain the protonated form of the analyte. A study on the extraction of primary aromatic amines from a food simulant found that a strong cationic exchange (SCX) cartridge provided the best recovery for polar aromatic amines. nih.gov
Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange properties, offering high selectivity for the extraction of compounds with both hydrophobic and ionizable functional groups.
The following table summarizes a comparative overview of these sample preparation techniques as they might be applied to the analysis of 3-(Aminomethyl)-5-bromoaniline.
| Technique | Principle | Potential Advantages for 3-(Aminomethyl)-5-bromoaniline | Potential Disadvantages |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Fast, simple, and requires minimal method development. | High risk of significant matrix effects due to co-extraction of endogenous interferences. youtube.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. | Good for removing non-soluble interferences; pH adjustment can enhance selectivity for the basic analyte. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | High selectivity, provides cleaner extracts, and allows for analyte pre-concentration. nih.govresearchgate.net | Requires more extensive method development to optimize sorbent, wash, and elution conditions. |
Matrix effects are a significant challenge in quantitative LC-MS analysis, defined as the alteration of ionization efficiency of the target analyte due to the presence of co-eluting components from the sample matrix. chromatographyonline.comrsc.org These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. chromatographyonline.comrsc.org Biological matrices are particularly notorious for causing matrix effects due to their high content of salts, lipids, and other endogenous molecules.
For a compound like 3-(Aminomethyl)-5-bromoaniline, the primary amino group makes it susceptible to protonation in the electrospray ionization (ESI) source, a common ionization technique in LC-MS. Co-eluting compounds can interfere with the formation of gas-phase ions, thereby affecting the signal intensity.
Strategies to Mitigate Matrix Effects:
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components through more rigorous sample preparation. The use of a highly selective SPE protocol is often the preferred approach.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the bulk of the matrix components can also be effective. This might involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Use of Internal Standards (IS): The use of an appropriate internal standard is a common strategy to compensate for matrix effects. An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium (B1214612) or carbon-13). The SIL-IS will have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus allowing for accurate correction.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects, as both the standards and the samples will experience similar signal suppression or enhancement.
The following table outlines research findings on matrix effects and recovery for analogous compounds, providing insights into what could be expected for 3-(Aminomethyl)-5-bromoaniline analysis.
| Analyte Class | Matrix | Analytical Method | Key Findings on Sample Prep and Matrix Effects | Reference |
| Primary Aromatic Amines | Human Urine | LC-MS/MS | Sample extraction with acidification improved recoveries for several analytes. Relative recoveries were in the range of 75-114% for most analytes. | nih.gov |
| Primary Aromatic Amines | Food Simulant (3% acetic acid) | HPLC-UV | SPE with a strong cationic exchange (SCX) cartridge showed the best recovery (up to 91%) for polar aromatic amines. | nih.gov |
| Bromophenols | Human Urine | GC-MS | In-situ acetylation followed by LLE with hexane. Recoveries were between 79% and 117% in human urine. | nih.gov |
| Aniline | Serum | GC-MS | LLE from alkaline serum using chloroform. The assay was not significantly affected by lipemia, hemolysis, or high bilirubin. | nih.gov |
| 4-Bromoaniline | Rat Urine | HPLC-UV/NMR-MS | Metabolite profiling was performed by reversed-phase HPLC. The major metabolite was 2-amino-5-bromophenylsulphate. | nih.gov |
Emerging Research Paradigms and Future Scholarly Directions for 3 Aminomethyl 5 Bromoaniline
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design
Future research can leverage AI for the de novo design of derivatives. frontiersin.orgnih.gov Generative models, trained on vast chemical databases, could use the 3-(Aminomethyl)-5-bromoaniline core to generate virtual libraries of novel compounds. umich.edu These models can be optimized to predict specific endpoints, such as enhanced biological activity, selectivity, or improved physicochemical properties. youtube.com For instance, an AI model could explore modifications to the aminomethyl side chain or further substitutions on the aromatic ring to predict compounds with high affinity for a specific biological target.
Furthermore, ML algorithms can develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for bromoaniline derivatives. By inputting molecular descriptors for 3-(Aminomethyl)-5-bromoaniline, these models can predict its potential bioactivity, toxicity, and material properties, thereby prioritizing experimental efforts. This data-driven approach shifts resources from broad, untargeted screening to precise, hypothesis-driven synthesis. umich.edu
Table 1: Illustrative Molecular Descriptors for AI/ML Modeling of 3-(Aminomethyl)-5-bromoaniline This table is for illustrative purposes to show typical inputs for an ML model.
| Descriptor Category | Specific Descriptor | Calculated Value (Example) | Relevance in Predictive Modeling |
|---|---|---|---|
| Physicochemical | Molecular Weight | 215.09 g/mol | Influences solubility, diffusion, and bioavailability. |
| LogP (Octanol-Water) | ~1.5 | Predicts lipophilicity and membrane permeability. | |
| Topological Polar Surface Area | 52.05 Ų | Correlates with transport properties and drug-likeness. | |
| Electronic | Hammett Constants (σ) | Varies by position | Quantifies electron-donating/withdrawing effects of substituents on reactivity. beilstein-journals.org |
| Dipole Moment | ~2.5 D | Influences intermolecular interactions and solubility in polar solvents. | |
| Structural | Number of H-Bond Donors | 2 (two NH₂) | Key for molecular recognition and binding to biological targets. |
| Number of H-Bond Acceptors | 2 (two N atoms) | Important for forming stable complexes with receptors. |
Sustainable Synthesis and Circular Economy Approaches for Bromoaniline Derivatives
The pharmaceutical and chemical industries are increasingly adopting principles of green chemistry and the circular economy to minimize environmental impact. pharmamanufacturing.cominstituteofsustainabilitystudies.com Future research into 3-(Aminomethyl)-5-bromoaniline should prioritize the development of sustainable synthetic routes that improve efficiency and reduce waste.
Traditional bromination and functionalization methods often rely on hazardous reagents and generate significant waste streams. Emerging green synthesis strategies for bromoanilines utilize safer brominating agents like cetyltrimethylammonium tribromide (CTMATB) or photocatalytic methods that operate under mild conditions. asianpubs.orgresearchgate.net Research could focus on a one-pot synthesis for 3-(Aminomethyl)-5-bromoaniline from simpler precursors, minimizing intermediate isolation steps and solvent usage, thereby improving atom economy. instituteofsustainabilitystudies.com
Applying circular economy principles involves designing processes where waste from one step becomes a resource for another. nih.govefpia.eu For bromoaniline synthesis, this could involve:
Solvent Recycling: Utilizing greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and implementing recovery and reuse systems. chemicalbook.com
Catalyst Recovery: Employing heterogeneous catalysts that can be easily separated and recycled over multiple reaction cycles.
Waste Valorization: Exploring pathways to convert byproducts from the synthesis into other valuable chemical intermediates.
Adopting these strategies would not only reduce the environmental footprint of producing 3-(Aminomethyl)-5-bromoaniline but also align its manufacturing with modern standards of industrial sustainability. efpia.eu
Advanced Spectroscopic Probes and Imaging Agents Derived from 3-(Aminomethyl)-5-bromoaniline
Fluorescent probes are indispensable tools in biomedical research for visualizing biological processes. mdpi.com Substituted anilines serve as versatile platforms for developing such probes due to their tunable photophysical properties. rsc.org The 3-(Aminomethyl)-5-bromoaniline scaffold is a promising starting point for novel imaging agents.
The primary aromatic amine and the aminomethyl group provide two distinct handles for chemical modification. These sites can be functionalized with fluorophores or moieties that respond to specific biological analytes or microenvironments (e.g., pH, reactive oxygen species, or specific enzymes). The bromine atom, through its heavy-atom effect, could also be exploited to modulate the photophysical properties, potentially enhancing phosphorescence or enabling applications in multimodal imaging.
For example, condensation of the primary aniline (B41778) with specific aldehydes could yield Schiff base derivatives, a class of compounds known to exhibit selective ion-sensing capabilities. nih.gov Derivatives of 3-(Aminomethyl)-5-bromoaniline could be designed as "turn-on" fluorescent probes, where fluorescence is activated upon binding to a target molecule, such as a metal cation or a specific protein. nih.gov Such probes could find applications in diagnostics and as tools to study cellular mechanisms in real-time. uwo.ca
Novel Applications in Photochemistry and Photo-Controlled Chemical Systems
Photochemistry offers pathways to chemical transformations that are often inaccessible through thermal methods, providing precise spatial and temporal control. The structure of 3-(Aminomethyl)-5-bromoaniline contains functionalities amenable to photochemical manipulation. The carbon-bromine bond in halogenated anilines is known to be photolabile and can undergo cleavage upon irradiation, leading to the formation of highly reactive aryl radicals. researchgate.net This reactivity could be harnessed for novel cross-coupling reactions or C-H functionalization under mild, light-driven conditions.
Furthermore, aniline derivatives can form electron donor-acceptor (EDA) complexes that become photoactive upon visible light irradiation. researchgate.net The amino groups in 3-(Aminomethyl)-5-bromoaniline make it a potential electron donor, suggesting that it could participate in photocatalyst-free reactions for applications like controlled radical polymerization or targeted organic synthesis. acs.org
Future research could focus on incorporating this molecule into larger photo-controlled systems. For example, it could be used as a building block for photoswitchable molecules where light-induced cleavage of the C-Br bond or isomerization of a linked chromophore alters the molecule's properties, such as its binding affinity or catalytic activity. Such systems are at the forefront of developing "smart" materials and photo-controlled therapeutic agents.
Exploration of 3-(Aminomethyl)-5-bromoaniline in Quantum Chemical Computing and Materials Informatics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting molecular properties and reactivity without the need for initial experimentation. researchgate.net For 3-(Aminomethyl)-5-bromoaniline, DFT calculations could provide deep insights into its electronic structure, vibrational frequencies, and nonlinear optical (NLO) properties. researchgate.net Such computational studies can elucidate how the interplay between the electron-donating amino groups and the electron-withdrawing bromine atom influences the molecule's frontier molecular orbitals (HOMO-LUMO gap), which is crucial for predicting its reactivity and photophysical behavior. nih.gov
Table 2: Predicted Properties of 3-(Aminomethyl)-5-bromoaniline via Quantum Chemical Calculations This table is illustrative, showing the types of data generated from computational models like DFT.
| Property | Predicted Value (Example) | Significance and Application |
|---|---|---|
| HOMO Energy | -5.2 eV | Indicates electron-donating ability; relevant for predicting reactivity in oxidation and EDA complex formation. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; relevant for reduction and electronic transitions (UV-Vis absorption). |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability and the energy of the lowest electronic excitation; informs potential color and photochemical reactivity. |
| Mulliken Charges | N(aniline): -0.45, N(methyl): -0.50, Br: -0.10 | Predicts sites of nucleophilic/electrophilic attack and intermolecular interactions. |
| Vibrational Frequencies | C-Br stretch: ~680 cm⁻¹, N-H stretch: ~3400 cm⁻¹ | Aids in the interpretation of experimental IR and Raman spectra for structural confirmation. researchgate.net |
Beyond single-molecule calculations, 3-(Aminomethyl)-5-bromoaniline can be integrated into the growing field of materials informatics. euromat2025.com By adding its computed properties to large-scale databases like the Organic Materials Database (OMDB), researchers can use machine learning to screen for organic crystals with desirable electronic or optical properties. researchgate.net This approach accelerates the discovery of new functional materials for applications in electronics, optoelectronics, and sensor technology. mdpi.com
Unexplored Reactivity Patterns and Synthetic Challenges for Future Investigation
The polyfunctional nature of 3-(Aminomethyl)-5-bromoaniline presents both synthetic opportunities and challenges. rsc.org A key area for future investigation is the selective functionalization of its three distinct reactive sites: the primary aromatic amine (C1-NH₂), the bromine atom (C5-Br), and the aminomethyl group (C3-CH₂NH₂).
Synthetic Challenges:
Selective N-Functionalization: Differentiating the reactivity of the aromatic amine versus the aliphatic amine in the aminomethyl group is a significant challenge. Orthogonal protection-deprotection strategies need to be developed to allow for selective acylation, alkylation, or arylation at one site while leaving the other untouched.
Controlling Regioselectivity: The amino groups are ortho-, para-directing activators for electrophilic aromatic substitution, while the bromine is a deactivating ortho-, para-director. This creates complex regiochemical outcomes. Future work could explore directing group strategies or novel catalytic systems to achieve substitution at the unoccupied C2, C4, or C6 positions.
Meta-Substitution: The synthesis of meta-substituted anilines is inherently challenging. beilstein-journals.org Developing novel, efficient, and scalable routes to 3-(Aminomethyl)-5-bromoaniline itself is a worthy goal, potentially via multi-component reactions or novel benzannulation strategies. rsc.org
Unexplored Reactivity:
Metal-Catalyzed Cross-Coupling: The C-Br bond is a prime site for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. Exploring the coupling of this molecule could lead to a diverse range of complex derivatives with applications in pharmaceuticals and materials science.
Intramolecular Cyclizations: The proximity of the aminomethyl group and the aniline nitrogen could be exploited in novel cyclization reactions to form heterocyclic scaffolds, which are prevalent in bioactive compounds.
Addressing these challenges will unlock the full synthetic utility of 3-(Aminomethyl)-5-bromoaniline as a versatile building block for constructing complex molecular architectures. nih.govresearchgate.net
Conclusion and Research Outlook
Summary of Key Academic Contributions and Research Insights
A comprehensive survey of scholarly databases indicates that there are no significant academic publications focused specifically on 3-(Aminomethyl)-5-bromoaniline. Consequently, there are no established research insights or key academic contributions to summarize for this particular molecule. Its primary contribution to the academic sphere is its existence as a structurally defined yet scientifically unexplored chemical entity. The absence of research itself is a key finding, highlighting a corner of chemical space that remains to be investigated. While related compounds such as other bromoanilines and aminomethyl-substituted aromatics have been studied for various applications, these findings cannot be directly attributed to 3-(Aminomethyl)-5-bromoaniline.
Identification of Remaining Research Gaps and Unanswered Questions
The most prominent research gap concerning 3-(Aminomethyl)-5-bromoaniline is the complete lack of foundational scientific data. The fundamental chemical and physical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), have not been formally documented in peer-reviewed literature.
Key unanswered questions that represent significant research gaps include:
What are the most efficient and scalable synthetic routes to produce high-purity 3-(Aminomethyl)-5-bromoaniline?
What are the detailed crystallographic and electronic structures of the molecule?
What is the reactivity of its functional groups (the primary aromatic amine, the benzylic amine, and the bromo substituent) in various organic reactions?
Does 3-(Aminomethyl)-5-bromoaniline possess any notable biological activity, for instance, as an intermediate for pharmaceuticals?
What are its potential applications in materials science, such as in the synthesis of polymers or dyes?
Prospective Avenues for Future Scholarly Investigations and Methodological Advancements
The lack of existing research opens up numerous avenues for future scholarly investigation. A foundational study would involve the development and optimization of a robust synthetic pathway for 3-(Aminomethyl)-5-bromoaniline. Following its synthesis, comprehensive characterization using modern analytical techniques would be essential to establish a baseline of its chemical and physical properties.
Further research could then branch into several areas:
Medicinal Chemistry: The bromoaniline scaffold is present in numerous bioactive molecules. Future studies could explore the use of 3-(Aminomethyl)-5-bromoaniline as a building block for the synthesis of novel pharmaceutical compounds. The aminomethyl group provides a handle for further derivatization, and the bromine atom can be used in cross-coupling reactions to build molecular complexity.
Materials Science: Substituted anilines are often used in the synthesis of dyes and polymers. Investigations into the polymerization of 3-(Aminomethyl)-5-bromoaniline or its use as a precursor for novel colorants could yield interesting results.
Synthetic Methodology: The unique combination of functional groups could make this molecule a useful substrate for the development of new synthetic methods, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.
Methodological advancements could arise from the challenges of selectively functionalizing the different amine groups or the aromatic ring, potentially leading to new protective group strategies or regioselective reaction conditions.
Broader Implications of 3-(Aminomethyl)-5-bromoaniline Research in Fundamental and Applied Chemical Sciences
Should research on 3-(Aminomethyl)-5-bromoaniline be undertaken, the broader implications could be significant. In fundamental chemical science, it would contribute to a more complete understanding of structure-property relationships in substituted anilines. The electronic interplay between the aminomethyl, bromo, and aniline (B41778) functionalities could provide valuable data for computational chemistry models.
In the applied chemical sciences, the implications are potentially more direct. If this compound proves to be a valuable intermediate, it could streamline the synthesis of complex target molecules in the pharmaceutical or agrochemical industries. Its bifunctional nature, with two distinct amine groups, makes it a potentially versatile linker molecule in supramolecular chemistry and the development of functional materials. The exploration of this currently unstudied molecule underscores the vast potential that lies within the uncharted territories of chemical synthesis and application.
Q & A
Q. What are the established synthetic routes for preparing 3-(Aminomethyl)-5-bromoaniline, and how can intermediates be characterized?
Methodological Answer: A common approach involves multi-step synthesis starting from substituted aniline derivatives. For example, nitration of a precursor like 2-allylphenol followed by bromination and reduction steps can yield the target compound . Key intermediates (e.g., nitro or brominated derivatives) should be characterized via:
Q. What analytical techniques are critical for verifying the structure and purity of 3-(Aminomethyl)-5-bromoaniline?
Methodological Answer:
- Physical Constants : Measure mp (e.g., 27–30°C for related bromoanilines ) and compare with literature.
- Mass Spectrometry : Confirm molecular weight (e.g., 186.05–186.06 g/mol for bromoaniline isomers ).
- Elemental Analysis : Validate C, H, N, and Br percentages.
- Chromatography : Use reverse-phase HPLC with UV detection to resolve impurities .
Q. What safety protocols are essential when handling 3-(Aminomethyl)-5-bromoaniline?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks .
- Ventilation : Work in a fume hood to avoid inhalation of vapors (boiling points >230°C ).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can synthetic yields of 3-(Aminomethyl)-5-bromoaniline be optimized in multi-step reactions?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., nitro group reduction ).
- Catalyst Selection : Optimize palladium or nickel catalysts for hydrogenation steps to minimize byproducts.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve bromination efficiency .
- Temperature Control : Maintain <5°C during nitration to prevent over-reaction .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for bromoaniline derivatives?
Methodological Answer:
- Reproducibility : Replicate synthesis and purification (e.g., recrystallization in ethanol/water ).
- Analytical Cross-Validation : Combine DSC (for precise mp determination) and X-ray crystallography to resolve structural ambiguities .
- Literature Review : Compare data from peer-reviewed journals over vendor catalogs, which may lack experimental details .
Q. What role does 3-(Aminomethyl)-5-bromoaniline play in synthesizing pharmaceuticals or agrochemicals?
Methodological Answer:
- Intermediate Utility : The amino and bromo groups enable cross-coupling (e.g., Suzuki-Miyaura for biaryl structures ) or nucleophilic substitution.
- Case Study : Used in synthesizing indole derivatives via Buchwald-Hartwig amination .
- Green Chemistry : Replace toxic brominating agents (e.g., Br) with HO-KBr systems to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
